molecular formula C12H11Cl2N3O2S B4883440 N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide

N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide

Cat. No.: B4883440
M. Wt: 332.2 g/mol
InChI Key: LWQFPVYFAAPMTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide typically involves the reaction of 3,4-dichloroaniline with acetic anhydride to form N-(3,4-dichlorophenyl)acetamide. This intermediate is then reacted with thiosemicarbazide in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dichlorophenyl)acetamide: A structurally similar compound with different biological activities.

    Thiadiazole derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide is unique due to its specific combination of acetyl and dichlorophenyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[3-acetyl-2-(3,4-dichlorophenyl)-2H-1,3,4-thiadiazol-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11Cl2N3O2S/c1-6(18)15-12-16-17(7(2)19)11(20-12)8-3-4-9(13)10(14)5-8/h3-5,11H,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQFPVYFAAPMTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN(C(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.